![molecular formula C11H7N3O2 B5820138 2,4-dihydroxy-6-phenyl-5-pyrimidinecarbonitrile CAS No. 37465-59-1](/img/structure/B5820138.png)
2,4-dihydroxy-6-phenyl-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The focus on pyrimidine derivatives, including 2,4-dihydroxy-6-phenyl-5-pyrimidinecarbonitrile, stems from their wide range of biological activities and applications in medicinal chemistry. Pyrimidine is a key scaffold in various therapeutic agents due to its structural similarity to nucleotides.
Synthesis Analysis
Pyrimidine derivatives can be synthesized through several methods, including one-pot, multi-component reactions that offer efficiency and environmental friendliness. For instance, ultrasound-mediated one-pot synthesis provides a convenient method for creating pyrimidine derivatives with potential as anticancer agents (Tiwari et al., 2016).
Molecular Structure Analysis
The crystal structure of pyrimidine derivatives reveals intricate details about their molecular conformation. For example, analysis through single-crystal X-ray diffraction provides insights into the spatial arrangement and potential interactions within the crystal lattice (Mo et al., 2007).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, reactions involving substitutions at different positions of the pyrimidine ring can lead to compounds with significant antitubercular and antimicrobial activities (Kamdar et al., 2011).
Future Directions
properties
IUPAC Name |
2,4-dioxo-6-phenyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h1-5H,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHVDNFYECTOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358389 |
Source
|
Record name | F3249-0161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821157 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
37465-59-1 |
Source
|
Record name | F3249-0161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.